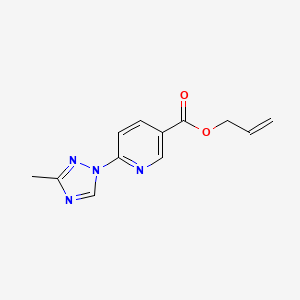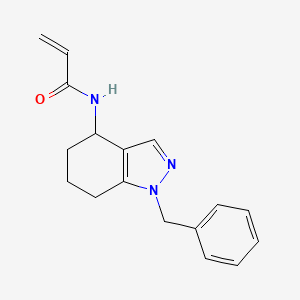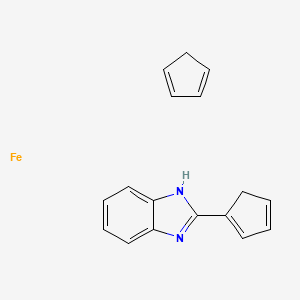![molecular formula C15H10F2N2O B2718294 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol CAS No. 763133-77-3](/img/new.no-structure.jpg)
4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol is a fluorinated phenolic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with fluorophenyl groups, which imparts distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorophenol with 2-fluorobenzaldehyde in the presence of hydrazine hydrate to form the pyrazole ring. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are carefully selected to ensure efficient conversion and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of halogenated phenols.
Aplicaciones Científicas De Investigación
4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets. The fluorinated phenolic group can interact with enzymes and receptors, modulating their activity. The pyrazole ring enhances binding affinity and specificity, leading to potential therapeutic effects. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
4-fluorophenol: A simpler fluorinated phenol with similar chemical properties.
4-bromo-2-fluorophenol: Another halogenated phenol with distinct reactivity.
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A related pyrazole derivative with different substituents.
Uniqueness
4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol is unique due to its dual fluorophenyl substitution, which imparts enhanced chemical stability and biological activity. The presence of both fluorine atoms and the pyrazole ring distinguishes it from simpler phenolic compounds and other pyrazole derivatives.
Propiedades
Número CAS |
763133-77-3 |
|---|---|
Fórmula molecular |
C15H10F2N2O |
Peso molecular |
272.255 |
Nombre IUPAC |
4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol |
InChI |
InChI=1S/C15H10F2N2O/c16-9-5-6-15(20)11(7-9)14-8-13(18-19-14)10-3-1-2-4-12(10)17/h1-8,20H,(H,18,19) |
Clave InChI |
LGKKOBPNLMCSTE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CC(=NN2)C3=C(C=CC(=C3)F)O)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2,6-di-tert-butyl-4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazoL-2-yl)phenoxy)butanoic acid](/img/structure/B2718211.png)
![5-Azaspiro[3.4]octane-7-thiol;hydrochloride](/img/structure/B2718212.png)
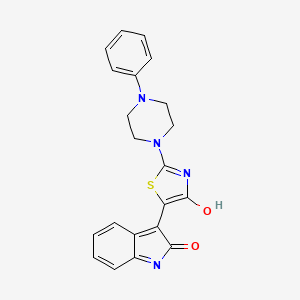
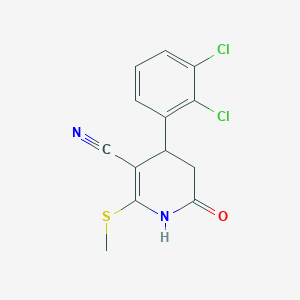
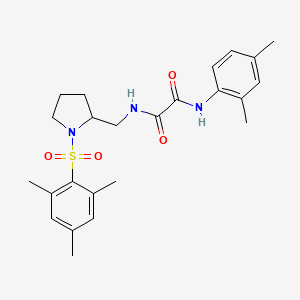
![2-Methyl-4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2718220.png)
![N-(2-ethylphenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2718221.png)

![methyl 3-({[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2718224.png)
